Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate

Lipophilicity XLogP3 Positional isomerism

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate (CAS 648894-37-5) is a saturated tricyclic ester with the systematic name 4,7-Methano-4H-indene-4-carboxylic acid, octahydro-, ethyl ester. Its IUPAC designation, ethyl tricyclo[5.2.1.0 ²,⁶]decane-1-carboxylate, identifies the carboxylate group as located at the bridgehead (1-position) of the rigid tricyclo[5.2.1.0 ²,⁶]decane framework.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 648894-37-5
Cat. No. B12596741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl octahydro-4H-4,7-methanoindene-4-carboxylate
CAS648894-37-5
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(C1)C3C2CCC3
InChIInChI=1S/C13H20O2/c1-2-15-12(14)13-7-6-9(8-13)10-4-3-5-11(10)13/h9-11H,2-8H2,1H3
InChIKeyRFBFQUFZTGRYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Octahydro-4H-4,7-methanoindene-4-carboxylate – Structural Identity and Core Properties for Informed Procurement


Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate (CAS 648894-37-5) is a saturated tricyclic ester with the systematic name 4,7-Methano-4H-indene-4-carboxylic acid, octahydro-, ethyl ester. Its IUPAC designation, ethyl tricyclo[5.2.1.0 ²,⁶]decane-1-carboxylate, identifies the carboxylate group as located at the bridgehead (1-position) of the rigid tricyclo[5.2.1.0 ²,⁶]decane framework . The molecular formula C₁₃H₂₀O₂ (MW 208.30 g·mol⁻¹) is common to several in-class positional and stereoisomers, making precise structural identification essential for procurement .

Why Generic Substitution Fails for Ethyl Octahydro-4H-4,7-methanoindene-4-carboxylate


The tricyclo[5.2.1.0 ²,⁶]decane scaffold supports multiple positional isomers (carboxylate at C-1, C-2, or C-4) and stereoisomers (exo/endo), all sharing the formula C₁₃H₂₀O₂ and an identical molecular weight of 208.30 g·mol⁻¹ . These isomers are not functionally interchangeable: the 2‑carboxylate isomer is established as a fragrance intermediate with a sweet, fruity odour profile, whereas the bridgehead 1‑carboxylate isomer exhibits a measurably different computed lipophilicity (ΔXLogP3 ≈ –0.6) that alters its partitioning behaviour [1]. Commercial offerings of the 2‑carboxylate are frequently supplied as reaction masses of exo/endo mixtures, introducing additional stereochemical variability that is absent from the structurally defined 1‑carboxylate single isomer [2].

Quantitative Differentiation Evidence for Ethyl Octahydro-4H-4,7-methanoindene-4-carboxylate vs. Closest In‑Class Analogs


Lipophilicity (XLogP3) Head‑to‑Head: Bridgehead 1‑Carboxylate vs. 2‑Carboxylate Positional Isomer

The target compound (1‑carboxylate) has a computed LogP of 2.77 , whereas the 2‑carboxylate positional isomer (PubChem CID 14833045) has a computed XLogP3 of 3.4 [1]. The difference of approximately –0.6 log units indicates that the bridgehead ester is measurably less lipophilic. This divergence arises from the steric and electronic environment at the bridgehead carbon, which influences solvation free energy.

Lipophilicity XLogP3 Positional isomerism Partition coefficient

Polar Surface Area (PSA) Comparison: Bridgehead Ester vs. Methyl Ester Analog

The target compound exhibits a computed polar surface area (PSA) of 26.30 Ų . The methyl ester analog (CAS 68039-79-2) has an identical hydrogen-bonding capacity (two H‑bond acceptors, zero donors) and thus an equivalent PSA of approximately 26.3 Ų . This parity indicates that, within the ester series, the bridgehead topology does not alter the polar surface area; differentiation from methyl or higher alkyl esters must rely on LogP, boiling point, or steric profile.

Polar surface area PSA Drug-likeness Absorption

Isomeric Purity Advantage: Single Bridgehead Isomer vs. Stereoisomer Mixtures

The target compound is defined as the single bridgehead isomer (ethyl tricyclo[5.2.1.0 ²,⁶]decane-1-carboxylate). In contrast, the commercially significant 2‑carboxylate is frequently traded as a reaction mass of exo‑2‑carboxylate/endo‑2‑carboxylate stereoisomers (e.g., CAS 80657-64-3 and CAS 80623-07-0) [1]. Regulatory inventories list the 2‑carboxylate mixture under Index Number 607‑353‑00‑5 [2]. Procurement of a defined single isomer eliminates batch‑to‑batch stereochemical variation that can affect physicochemical measurements and biological readouts.

Isomeric purity Reproducibility Stereochemistry Quality control

Class‑Level Evidence: Octahydro‑4,7‑methanoindene Scaffold as a Validated Fragrance and Drug‑Discovery Building Block

The octahydro‑4,7‑methanoindene core is established in the patent literature as a versatile olfactory scaffold, with 4,7‑methanoindene derivatives reported to provide lavender‑, citrus‑, and woody‑type notes in perfumery applications [1]. Separately, the scaffold appears in commercial screening libraries under the designation ctk2a2112, indicating its use as a rigid, tricyclic fragment in small‑molecule probe and lead‑discovery programmes . The bridgehead ester variant offers a distinct substitution pattern that expands the accessible chemical space relative to the more common 2‑carboxylate series.

Fragrance chemistry Drug discovery Scaffold Screening library

Best Research and Industrial Application Scenarios for Ethyl Octahydro-4H-4,7-methanoindene-4-carboxylate Based on Verified Evidence


Fragment‑Based Lead Discovery Requiring a Rigid, Tritopic Scaffold with Tunable Lipophilicity

The bridgehead ester provides a structurally defined tricyclic core with a computed LogP of 2.77, approximately 0.6 log units lower than the 2‑carboxylate isomer . This lower lipophilicity, combined with a moderate PSA of 26.3 Ų, presents a fragment‑like profile suitable for libraries targeting intracellular targets where excessive hydrophobicity is detrimental. Because the compound is supplied as a single bridgehead isomer, solubility and biological assay results are expected to be more reproducible than those obtained with stereoisomer mixtures of the 2‑carboxylate [1].

Structure‑Odour Relationship Studies in Fragrance Chemistry

The octahydro‑4,7‑methanoindene scaffold is a validated perfumery platform, with the 2‑carboxylate ester already described as possessing a sweet, fruity note . The 1‑carboxylate isomer has not been characterised for odour, offering a clear opportunity for structure‑odour relationship investigations. Researchers can use the bridgehead isomer to probe how moving the ester group from the 2‑position to the bridgehead alters the olfactory profile, potentially discovering novel fragrance notes [2].

Synthetic Intermediate for Sterically Hindered Carboxylic Acid Derivatives

The bridgehead carboxylate is sterically encumbered relative to the 2‑carboxylate due to the cage structure of the tricyclo[5.2.1.0 ²,⁶]decane framework. This steric hindrance may translate into slower hydrolysis kinetics or altered reactivity in nucleophilic acyl substitution reactions. Procurement of the 1‑carboxylate enables chemists to explore these reactivity differences, which could be exploited in protecting‑group strategies or in the synthesis of conformationally constrained analogues .

Physicochemical Profiling Panels for In‑Class Tricyclic Esters

When building a panel of tricyclic esters to profile the influence of ester position and alkyl chain length on properties such as LogP, boiling point, and aqueous solubility, the 1‑carboxylate ethyl ester fills a gap that the 2‑carboxylate ethyl ester and the methyl ester do not cover. The target compound’s computed LogP (2.77) and PSA (26.3 Ų) can serve as experimental validation points for predictive models, while its defined isomeric identity ensures consistent input data .

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